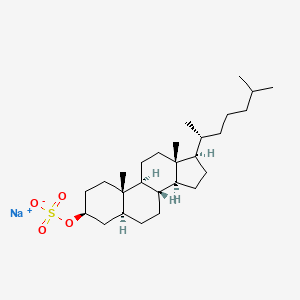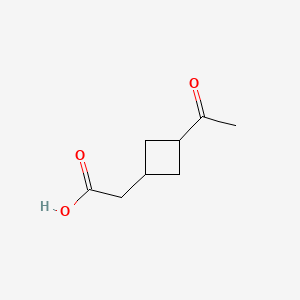
2(3H)-Furanone,3-acetyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone,3-acetyl-4-methyl- is an organic compound belonging to the furanone family. It is characterized by a furan ring with an acetyl group at the third position and a methyl group at the fourth position. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone,3-acetyl-4-methyl- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 4-methyl-3-buten-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the furanone ring.
Industrial Production Methods
Industrial production of 2(3H)-Furanone,3-acetyl-4-methyl- often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as distillation and crystallization are used to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone,3-acetyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions include carboxylic acids, dihydrofuranones, and various substituted furanones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2(3H)-Furanone,3-acetyl-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which 2(3H)-Furanone,3-acetyl-4-methyl- exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to antimicrobial or antifungal activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts cellular processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Furanone,4-methyl-: Lacks the acetyl group, resulting in different chemical properties.
2(3H)-Furanone,3-acetyl-: Lacks the methyl group, affecting its aroma and reactivity.
2(3H)-Furanone,3-methyl-4-acetyl-: Similar structure but different positioning of functional groups.
Uniqueness
2(3H)-Furanone,3-acetyl-4-methyl- is unique due to the specific positioning of its acetyl and methyl groups, which contribute to its distinct aroma and reactivity. This makes it particularly valuable in the flavor and fragrance industry, as well as in various scientific research applications.
Propiedades
Fórmula molecular |
C7H8O3 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3-acetyl-4-methyl-3H-furan-2-one |
InChI |
InChI=1S/C7H8O3/c1-4-3-10-7(9)6(4)5(2)8/h3,6H,1-2H3 |
Clave InChI |
FWNLDWJYMDLNHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(=O)C1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)







![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)


